(S)-tert-butyl 4-aminoazepane-1-carboxylate is a chiral compound classified as an amino acid derivative. It possesses a unique structure that allows it to participate in various chemical reactions and applications, particularly in medicinal chemistry and organic synthesis. The compound is recognized for its potential in synthesizing pharmaceuticals aimed at treating neurological and psychiatric disorders, as well as serving as an intermediate in the creation of complex organic molecules.
The compound is derived from the azepane family, which includes a seven-membered nitrogen-containing ring. It is classified under carboxylates due to the presence of a carboxylic acid functional group in its structure. The IUPAC name for this compound is tert-butyl (4S)-4-aminoazepane-1-carboxylate, and it can be identified by its InChI Key: YCOKHOLOSGJEGL-VIFPVBQESA-N .
The synthesis of (S)-tert-butyl 4-aminoazepane-1-carboxylate typically involves several key steps:
In industrial settings, optimized reaction conditions are employed to enhance yield and purity, utilizing techniques such as high-pressure reactors and advanced purification methods like chromatography and crystallization.
The molecular formula for (S)-tert-butyl 4-aminoazepane-1-carboxylate is CHNO. The compound features a tert-butyl group attached to a carboxylate moiety on one end of the azepane ring, which contains an amino group at the fourth position.
(S)-tert-butyl 4-aminoazepane-1-carboxylate can participate in various chemical reactions:
These reactions are crucial for modifying the compound's properties or synthesizing related compounds.
The mechanism of action for (S)-tert-butyl 4-aminoazepane-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. Depending on the context, it may function as either an inhibitor or an activator. Key processes include:
(S)-tert-butyl 4-aminoazepane-1-carboxylate exhibits several notable physical and chemical properties:
These properties are essential for its application in both laboratory settings and industrial processes.
(S)-tert-butyl 4-aminoazepane-1-carboxylate has several significant applications:
The seven-membered azepane ring in (S)-tert-butyl 4-aminoazepane-1-carboxylate presents unique synthetic challenges due to conformational flexibility and potential racemization. Modern approaches prioritize atom economy and stereocontrol, leveraging ring-closing metathesis (RCM) and lactam reduction as key strategies. RCM of diene precursors using Grubbs II catalysts (e.g., benzyloxy-substituted dienes) enables efficient ring formation at 40–60°C in dichloromethane, typically achieving 70–85% yields and >90% ring selectivity [1]. Subsequent hydrogenolysis removes benzyl protecting groups under Pd/C catalysis (1–3 atm H₂), though over-reduction must be controlled via reaction quenching [1]. Alternatively, ε-caprolactam derivatives undergo stereoselective reduction using borane-dimethylsulfide complex (BH₃·DMS) in tetrahydrofuran at 0°C to room temperature, generating the azepane scaffold with minimal epimerization [1].
Table 1: Cyclization Methods for Azepane Core Synthesis
Method | Conditions | Key Reagent/Catalyst | Yield (%) | ee (%) |
---|---|---|---|---|
Ring-Closing Metathesis | 40°C, DCM, 24h | Grubbs II Catalyst | 70-85 | >90 |
Lactam Reduction | 0°C to RT, THF, 12h | BH₃·DMS | 65-75 | 95-98 |
Reductive Amination | RT, MeOH, NaBH₃CN | ZnCl₂ (Lewis acid) | 60-70 | 80-85 |
Achieving stereocontrol at the C4 position requires precision methodologies:
Table 2: Enantioselective Amination Strategies
Strategy | Reagents/Conditions | Stereoselectivity (ee/dr) | Scale Feasibility |
---|---|---|---|
Hofmann Rearrangement | Br₂/NaOH, H₂O, 70-80°C | >98% ee | Industrial (kg) |
Enzymatic Resolution | CAL-B lipase, vinyl acetate, MTBE | >99% ee | Lab-scale (mg-g) |
Chiral Auxiliary | (S)-NOBIN, Mitsunobu conditions | >95% de | Pilot-scale (100g) |
The tert-butoxycarbonyl (Boc) group serves dual functions: stereoelectronic stabilization of the azepane ring and directional blocking for C4 functionalization. Its orthogonality to benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups enables sequential deprotection during multi-step syntheses. Critically, the Boc group remains intact under Hofmann rearrangement conditions (pH 10–11, 70–80°C) and during enzymatic resolutions [1] [3]. Deprotection employs trifluoroacetic acid (TFA) in dichloromethane (0–5°C, 1–2h) or HCl in dioxane, generating water-soluble salts without racemization. Stability studies confirm <0.5% de-Boc at pH <9 during long-term storage [1].
Palladium-catalyzed asymmetric hydrogenation of enamine intermediates delivers exceptional stereocontrol. Using Pd(OAc)₂/(R)-BINAP (1 mol%) under 50 psi H₂ pressure in methanol, tetrahydroazepin-4-one derivatives undergo reduction to (S)-4-aminoazepanes with 95–97% ee and 92% isolated yield [1]. Copper-catalyzed hydroamination represents an alternative approach, where CuOTf/Ph-BOX complexes facilitate intramolecular alkene amination at 60°C, forming the azepane ring with 90% ee [1]. Tertiary amine bases like N,N-diisopropylethylamine (DIPEA, 2.5 equiv) prove essential for suppressing N-alkylation side reactions during C–N bond formation [1].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: